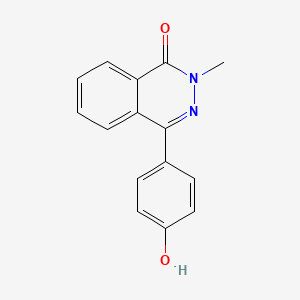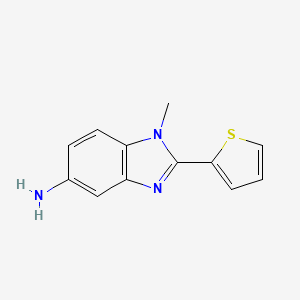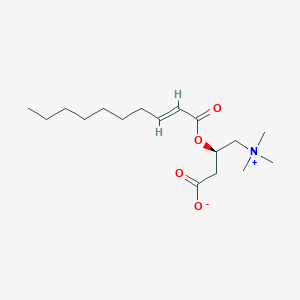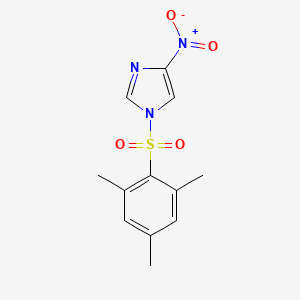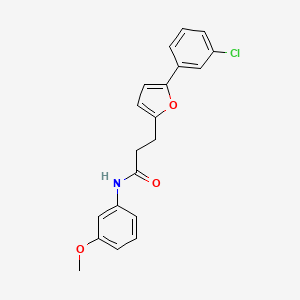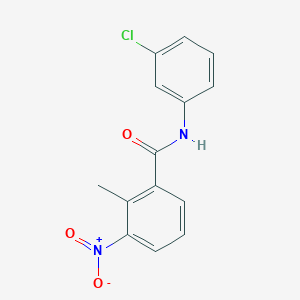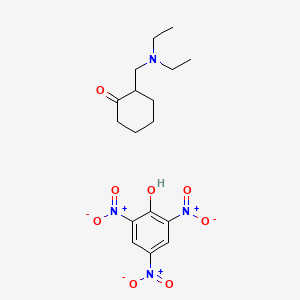
2-(Diethylaminomethyl)cyclohexanone picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylaminomethyl)cyclohexanone picrate is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a diethylaminomethyl group attached to the cyclohexanone ring, and it forms a picrate salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminomethyl)cyclohexanone picrate typically involves the reaction of cyclohexanone with diethylamine in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then treated with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylaminomethyl)cyclohexanone picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylaminomethyl)cyclohexanone picrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Diethylaminomethyl)cyclohexanone picrate involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with enzymes and receptors, modulating their activity. The cyclohexanone ring may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylaminomethyl)cyclohexanone
- 2-(Methylaminomethyl)cyclohexanone
- 2-(Ethylaminomethyl)cyclohexanone
Uniqueness
2-(Diethylaminomethyl)cyclohexanone picrate is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it different from similar compounds that have different substituents on the cyclohexanone ring. The picrate salt form also enhances its stability and solubility, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
101591-56-4 |
|---|---|
Molekularformel |
C17H24N4O8 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
2-(diethylaminomethyl)cyclohexan-1-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H21NO.C6H3N3O7/c1-3-12(4-2)9-10-7-5-6-8-11(10)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,3-9H2,1-2H3;1-2,10H |
InChI-Schlüssel |
YBZWZLGLNMCKRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1CCCCC1=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)


![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)

